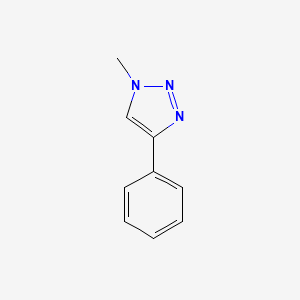
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide, also known as ADQC, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. ADQC belongs to the quinoline family and is a derivative of chloroacetamide.
作用机制
The mechanism of action of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is not fully understood. However, studies have suggested that N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has also been shown to inhibit the replication of herpes simplex virus and the growth of bacteria.
Biochemical and Physiological Effects:
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been shown to induce apoptosis, or programmed cell death, in tumor cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is also relatively easy to synthesize and purify. However, the main limitation of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide. One area of interest is the development of more efficient synthesis methods that can yield higher purity N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide. Another area of interest is the investigation of the neuroprotective effects of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide in animal models of neurodegenerative diseases. Additionally, the potential use of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored. Finally, the development of new formulations of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide that can improve its solubility and bioavailability should be pursued.
合成方法
The synthesis of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide involves the reaction of 3,4-dihydro-2H-quinoline with acetic anhydride and chloroacetyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide as a white crystalline solid. The purity of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide can be improved by recrystallization from ethanol.
科学研究应用
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-6-2-3-10-7-11(4-5-12(10)16)15-13(18)8-14/h4-5,7H,2-3,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAULXHOWSMLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)

![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)
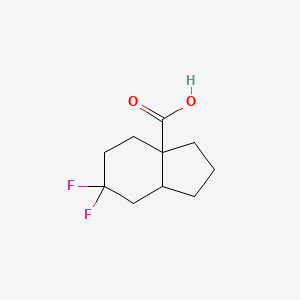
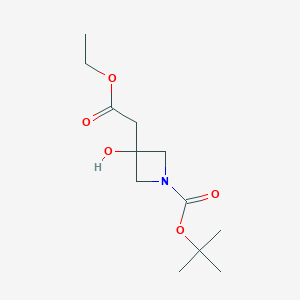

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)
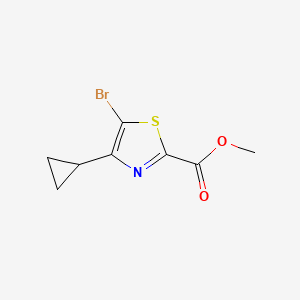
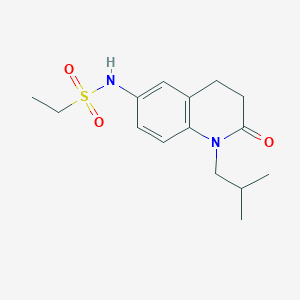
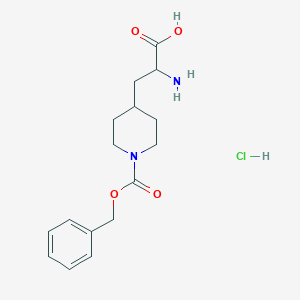
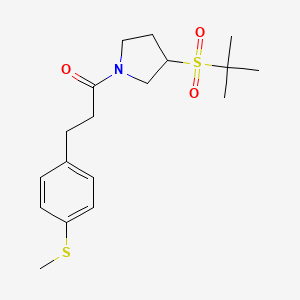
![4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2625899.png)
